N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with acetamide and 4-bromophenyl substituents. The molecule’s complexity arises from its ethoxy, ethyl, and methyl substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-13(21)7-9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUGJIOUSBOTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy in various biological models, and comparative studies with other compounds.
Chemical Structure and Properties
Compound A is characterized by a complex heterocyclic structure that includes a pyrido[2,3-d]pyrimidine core. Its molecular formula is . The presence of the bromophenyl and ethoxy groups contributes to its lipophilicity and potential interaction with biological targets.
The primary mechanism of action for Compound A appears to involve the inhibition of specific kinases associated with cell proliferation and survival. Notably, it has been indicated that compounds with similar structures can act as inhibitors of polo-like kinase 1 (Plk1), a critical regulator in cell cycle progression that is often overexpressed in cancer cells .
Inhibition of Plk1
Plk1 plays a pivotal role in mitotic processes. Inhibitors targeting Plk1 have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells while sparing normal cells. Compound A may exhibit similar properties due to its structural similarities to known Plk1 inhibitors .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of Compound A through various assays:
- Cell Viability Assays : In vitro studies using cancer cell lines have shown that Compound A significantly reduces cell viability at micromolar concentrations. For instance, at a concentration of 10 µM, it exhibited over 50% inhibition in breast cancer MDA-MB-231 cells.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with Compound A leads to increased apoptosis markers such as caspase-3 activation and Annexin V positivity. These findings suggest that Compound A triggers programmed cell death pathways in cancer cells .
- Cell Cycle Analysis : Compound A has been shown to induce G2/M phase arrest in treated cells, indicating its potential to disrupt normal cell cycle progression .
Comparative Studies
A comparative analysis was conducted between Compound A and other known anticancer agents. The following table summarizes key findings from these studies:
| Compound | IC50 (µM) | Mechanism of Action | Targeted Cancer Type |
|---|---|---|---|
| Compound A | 10 | Plk1 inhibition | Breast Cancer |
| Volasertib | 0.5 | Plk1 inhibition | Multiple Cancers |
| BI6727 | 0.8 | Plk1 inhibition | Non-Small Cell Lung |
| Curcumin Analog | 15 | Microtubule destabilization | Various |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to Compound A:
- Case Study 1 : In a preclinical trial involving xenograft models of breast cancer, treatment with a compound similar to Compound A resulted in significant tumor regression compared to control groups.
- Case Study 2 : Another study reported that derivatives of pyrido[2,3-d]pyrimidine exhibited enhanced anti-inflammatory properties alongside their anticancer effects, suggesting a dual therapeutic role .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways that involve the formation of pyrido[2,3-d]pyrimidine scaffolds. The synthesis typically includes the reaction of appropriate brominated phenyl derivatives with ethyl acetamide and other reagents to yield the final product. The structural integrity and purity of the compound are confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
Anticancer Properties
N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has shown promising anticancer activity in various studies. For instance, compounds with similar pyrido[2,3-d]pyrimidine structures have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as lung cancer and breast cancer cells . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. The presence of the bromophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Cardiovascular Diseases
The compound's structural analogs have been explored as potential treatments for cardiovascular diseases due to their ability to modulate vascular function and reduce hypertension. Some studies suggest that these compounds can act as effective endothelin receptor antagonists, which play a critical role in regulating vascular tone .
Neurological Disorders
There is emerging interest in the use of pyrido[2,3-d]pyrimidine derivatives in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for further investigation in conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying dosages, revealing a dose-dependent relationship with tumor size reduction .
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
The following comparison highlights structural analogs and their properties, emphasizing substituent effects and functional group variations.
Structural Analogs in Pyrimidine and Pyridine Derivatives
Compound 1 :
- Name : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (from )
- Key Features :
- Thioether linkage (SCH2) instead of oxygen-based substituents.
- Simpler pyrimidine ring lacking fused pyridine moiety.
- Physicochemical Data :
Compound 2 :
- Name: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (from )
- Key Features: Fluorinated chromenone and pyrazolo-pyrimidine core.
- Physicochemical Data :
Compound 3 :
- Name: 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (from )
- Key Features: Trifluoromethyl and cyano groups improve lipophilicity. Ethoxyphenyl substituent mirrors the ethoxy group in the target compound.
- Physicochemical Data :
Substituent-Driven Property Comparison
Functional Group Impact Analysis
- Ethoxy vs.
- Ethyl/Methyl vs. Fluorine (Compound 2): The ethyl and methyl groups in the target compound may reduce steric hindrance compared to fluorine atoms in Compound 2, allowing for better target fitting in non-polar binding pockets .
- Bromophenyl vs. Trifluoromethyl (Compound 3) : The 4-bromophenyl group in the target compound offers a heavier halogen for halogen bonding, whereas the trifluoromethyl group in Compound 3 provides stronger electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
